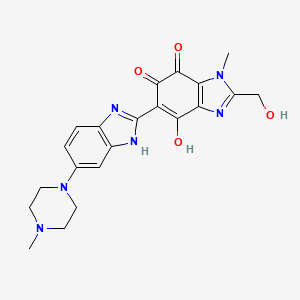
6'-Hydroxy-2'-(hydroxymethyl)-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Hydroxy-2’-(hydroxymethyl)-1’-methyl-6-(4-methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazole]-4’,7’-dione is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a bibenzoimidazole core with various functional groups such as hydroxy, hydroxymethyl, and methylpiperazinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Hydroxy-2’-(hydroxymethyl)-1’-methyl-6-(4-methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazole]-4’,7’-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bibenzoimidazole core: This step involves the cyclization of appropriate precursors to form the bibenzoimidazole core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of functional groups: The hydroxy, hydroxymethyl, and methylpiperazinyl groups are introduced through subsequent reactions. These reactions may involve nucleophilic substitution, oxidation, or reduction processes, depending on the specific functional group being introduced.
Industrial Production Methods
In an industrial setting, the production of 6’-Hydroxy-2’-(hydroxymethyl)-1’-methyl-6-(4-methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazole]-4’,7’-dione may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6’-Hydroxy-2’-(hydroxymethyl)-1’-methyl-6-(4-methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazole]-4’,7’-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the methylpiperazinyl group can result in a variety of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
6’-Hydroxy-2’-(hydroxymethyl)-1’-methyl-6-(4-methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazole]-4’,7’-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6’-Hydroxy-2’-(hydroxymethyl)-1’-methyl-6-(4-methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazole]-4’,7’-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazole-4,7-dione: This compound shares the benzoimidazole core and the methylpiperazinyl group but lacks the hydroxy and hydroxymethyl groups.
6-Hydroxy-2-(hydroxymethyl)-1-methyl-1H-benzo[d]imidazole-4,7-dione: This compound has similar functional groups but lacks the bibenzoimidazole core.
Uniqueness
6’-Hydroxy-2’-(hydroxymethyl)-1’-methyl-6-(4-methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazole]-4’,7’-dione is unique due to its combination of functional groups and the bibenzoimidazole core
Eigenschaften
CAS-Nummer |
188299-92-5 |
|---|---|
Molekularformel |
C21H22N6O4 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
7-hydroxy-2-(hydroxymethyl)-3-methyl-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]benzimidazole-4,5-dione |
InChI |
InChI=1S/C21H22N6O4/c1-25-5-7-27(8-6-25)11-3-4-12-13(9-11)23-21(22-12)15-18(29)16-17(20(31)19(15)30)26(2)14(10-28)24-16/h3-4,9,28-29H,5-8,10H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
DWBXBKFOGHZZJB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C(=O)C4=O)N(C(=N5)CO)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12939817.png)
![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)


![4-Ethylbicyclo[2.2.2]octan-1-ol](/img/structure/B12939839.png)
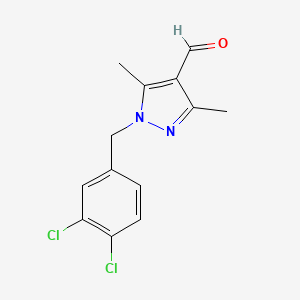
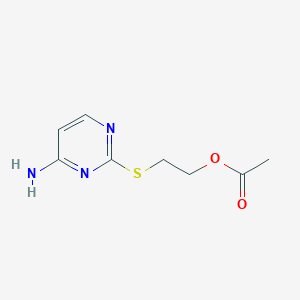
![((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B12939869.png)

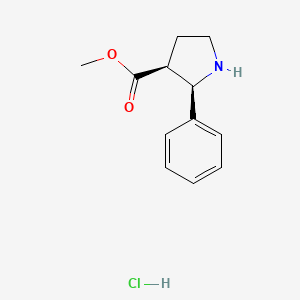
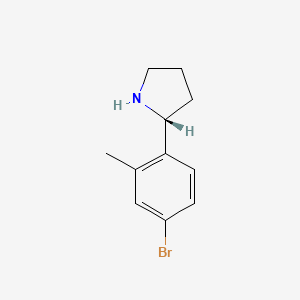
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole](/img/structure/B12939889.png)
